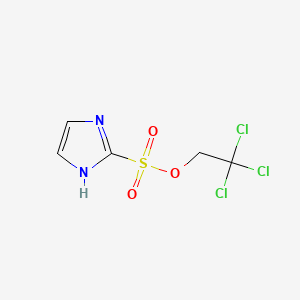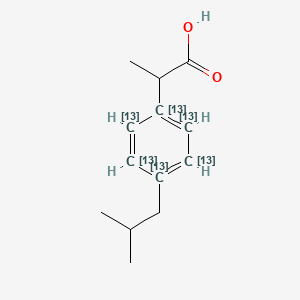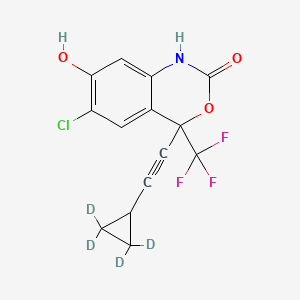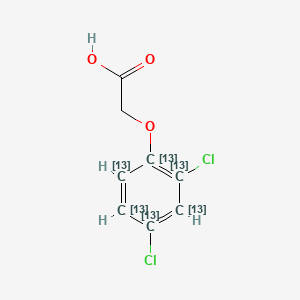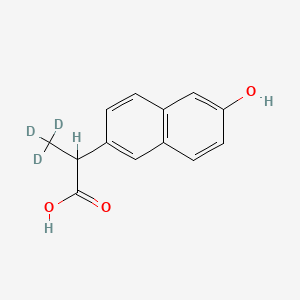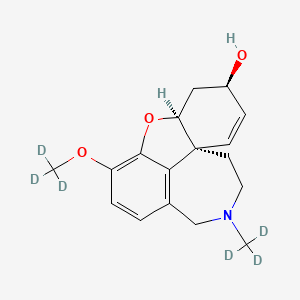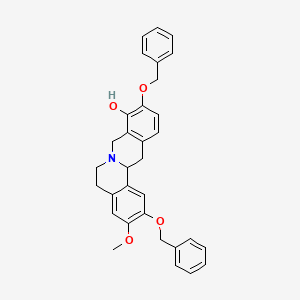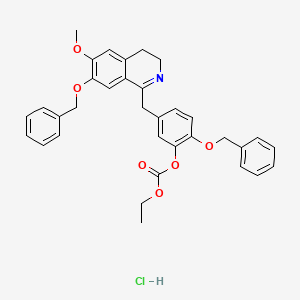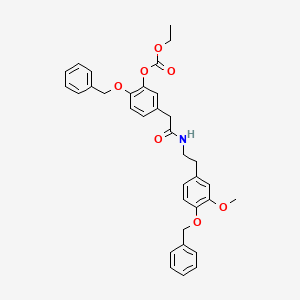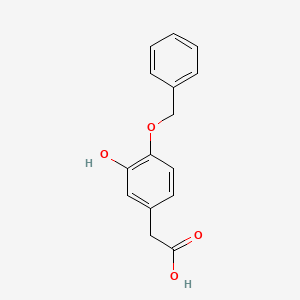
7-Hydroxy DAMPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy DAMPA is a metabolite of DAMPA . It has a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 . It is part of the Methotrexate API family .
Synthesis Analysis
Methotrexate (MTX) is transformed into 7-Hydroxy DAMPA by glucarpidase, an efficient drug for MTX detoxification . This transformation is rapid and complete . A turbulent flow liquid chromatography (TFLC) method has been developed for the accurate and precise determination of MTX, 7-hydroxymethotrexate (7-OH MTX), and 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) concentrations in serum .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy DAMPA is represented by the SMILES string: CN(Cc1nc2c(N)nc(N)nc2nc1O)c3ccc(cc3)C(=O)O . Its IUPAC name is 4-[(2,4-diamino-7-hydroxypteridin-6-yl)methyl-methylamino]benzoic acid .
Chemical Reactions Analysis
The major problem for high-dose MTX therapy is life-threatening toxicities, especially nephrotoxicity, which is partly caused by the formation of crystal deposits in the kidney due to the poor water solubility of MTX and its metabolites 7-hydroxy methotrexate (7-OH MTX), deoxyaminopteroic acid (DAMPA) and 7-Hydroxy DAMPA under acid conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy DAMPA include a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 .
Applications De Recherche Scientifique
Drug Metabolism and Cytotoxicity Studies : A study by Cairnes and Evans (1983) describes a method for preparing 7-Hydroxy methotrexate and DAMPA, which are metabolites of methotrexate. These compounds are used as standards in analytical methods, drug metabolism studies, and cytotoxicity research (Cairnes & Evans, 1983).
Quantitative Analytical Methods : Subaihi et al. (2017) developed a Raman spectroscopy method combined with liquid chromatography for the detection and quantification of methotrexate and its metabolites, including 7-Hydroxy methotrexate and DAMPA. This method is used for quantitative discrimination of closely eluting analytes (Subaihi et al., 2017).
Pharmacokinetic Analysis : Roberts et al. (2016) developed a method for measuring methotrexate and its primary metabolites, including 7-Hydroxy methotrexate and DAMPA, in plasma and cerebrospinal fluid samples. This method is applied in pharmacokinetic studies of infants with malignant brain tumors (Roberts et al., 2016).
Therapeutic Drug Monitoring : Albertioni et al. (1995) developed an assay for determining methotrexate and its main metabolites in biological fluids, including 7-Hydroxy methotrexate and DAMPA. This assay is used in high-dose MTX therapy and for potential therapeutic drug monitoring in low-dose MTX therapy (Albertioni et al., 1995).
Clinical Application in Nephrotoxicity : Mei et al. (2020) developed a method for the determination of methotrexate, its metabolites including 7-Hydroxy deoxyaminopteroic acid (7-OH DAMPA) in human urine. This method aids in overcoming methotrexate-related nephrotoxicity in high-dose therapy (Mei et al., 2020).
Antimalarial Drug Research : Nduati et al. (2005) tested the hypothesis that compounds like DAMPA could be converted into methotrexate, a potent inhibitor of dihydrofolate reductase, which is a drug target for Plasmodium falciparum. This research shows the potential of using DAMPA in antimalarial drug development (Nduati et al., 2005).
Propriétés
IUPAC Name |
4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-22(8-4-2-7(3-5-8)14(24)25)6-9-13(23)20-12-10(18-9)11(16)19-15(17)21-12/h2-5H,6H2,1H3,(H,24,25)(H5,16,17,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQBESFTXCNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652601 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34698-85-6 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)

